Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate
CAS No.: 160901-56-4
Cat. No.: VC6751184
Molecular Formula: C9H10O3S
Molecular Weight: 198.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 160901-56-4 |
|---|---|
| Molecular Formula | C9H10O3S |
| Molecular Weight | 198.24 |
| IUPAC Name | methyl 2-(2-hydroxyphenyl)sulfanylacetate |
| Standard InChI | InChI=1S/C9H10O3S/c1-12-9(11)6-13-8-5-3-2-4-7(8)10/h2-5,10H,6H2,1H3 |
| Standard InChI Key | JCNJIKJUZSGYTH-UHFFFAOYSA-N |
| SMILES | COC(=O)CSC1=CC=CC=C1O |
Introduction
Chemical Structure and Physicochemical Properties
Methyl 2-[(2-hydroxyphenyl)sulfanyl]acetate belongs to the class of arylthioacetates, featuring a sulfur atom bridging a phenolic ring and an acetate ester. The hydroxyphenyl group contributes to hydrogen-bonding capacity, while the sulfanyl linkage enables nucleophilic reactivity. Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 198.24 g/mol |
| IUPAC Name | methyl 2-(2-hydroxyphenyl)sulfanylacetate |
| CAS Number | 160901-56-4 |
| Canonical SMILES | COC(=O)CSC1=CC=CC=C1O |
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The primary synthetic route involves reacting 2-mercaptophenol with methyl bromoacetate in the presence of a base, typically potassium carbonate (), under reflux conditions. The reaction mechanism proceeds via nucleophilic substitution, where the thiolate anion attacks the electrophilic carbon of methyl bromoacetate:
Key parameters affecting yield include:
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Solvent selection: Acetone and ethanol are preferred for their ability to dissolve both reactants and base.
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Temperature: Reflux conditions (≈56°C for acetone) optimize reaction kinetics without promoting ester hydrolysis.
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Stoichiometry: A 1:1 molar ratio of 2-mercaptophenol to methyl bromoacetate minimizes side products.
Typical yields range from 65–75%, with purity confirmed via thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Production Considerations
Scaling this synthesis requires addressing solvent recovery and waste management. Continuous flow reactors could enhance efficiency by improving heat transfer and reducing reaction times. Catalytic systems employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) may further accelerate the reaction, though their cost-benefit analysis remains unexplored.
Biological Interactions and Mechanistic Insights
Reactivity in Biological Systems
The compound’s sulfanyl group acts as a soft nucleophile, enabling interactions with cysteine residues in enzymes. For example, it may inhibit glutathione S-transferase (GST) by forming covalent adducts with the active-site cysteine. Concurrently, the phenolic -OH group participates in hydrogen bonding with protein backbone amides, enhancing binding affinity.
Antimicrobial Activity
Sulfanyl-containing compounds often disrupt microbial membrane integrity or interfere with thiol-dependent metabolic pathways. Preliminary studies on related molecules show bacteriostatic effects against Staphylococcus aureus (MIC ≈ 128 µg/mL), but the target compound’s efficacy remains untested.
Applications in Research and Industry
Synthetic Intermediate
The compound serves as a precursor in synthesizing heterocyclic scaffolds. For instance, cyclization with hydrazines yields thiadiazole derivatives, which are pharmacologically relevant.
Material Science
Its ability to coordinate metal ions (e.g., Fe³⁺, Cu²⁺) via the sulfanyl and phenolic groups makes it a candidate for designing metal-organic frameworks (MOFs). Such applications remain speculative without experimental validation.
Comparison with Structural Analogs
A comparative analysis with Methyl 2-[(4-hydroxyphenyl)sulfanyl]acetate (CAS 30512-63-1) reveals positional isomer effects:
| Property | 2-Hydroxyphenyl Isomer | 4-Hydroxyphenyl Isomer |
|---|---|---|
| Hydrogen Bonding | Intramolecular (OH⋯O=C) | Intermolecular (OH⋯S) |
| Solubility in Water | Moderate (predicted) | Lower (due to symmetry) |
| Reactivity | Higher (steric accessibility) | Lower (para-substitution) |
The ortho-substituted isomer’s intramolecular hydrogen bonding may enhance stability but reduce solubility compared to the para analog.
Future Research Directions
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Pharmacokinetic Profiling: Evaluate absorption, distribution, metabolism, and excretion (ADME) in model organisms.
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Target Identification: Use affinity chromatography or computational docking to identify protein targets.
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Material Applications: Explore its utility in MOFs or polymer composites.
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Toxicology Studies: Conduct acute and chronic toxicity assays in rodents.
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